molecular formula C12H19N3OS B227901 5-Butyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione

5-Butyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione

Cat. No. B227901
M. Wt: 253.37 g/mol
InChI Key: ZZXIRMUHWSFAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione, commonly known as BFTT, is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of science. This molecule has a unique structure that makes it a promising candidate for use in pharmaceuticals, materials science, and environmental chemistry.

Mechanism of Action

The mechanism of action of BFTT is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. BFTT has also been shown to bind to heavy metal ions, forming stable complexes that can be easily removed from water.
Biochemical and Physiological Effects:
BFTT has been shown to have low toxicity and is well-tolerated by animals. In vitro and in vivo studies have shown that BFTT can induce apoptosis in cancer cells and inhibit tumor growth. BFTT has also been shown to have antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

BFTT has several advantages for use in lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, BFTT has some limitations, including its poor solubility in water and limited availability.

Future Directions

There are several future directions for research on BFTT. One area of interest is the development of BFTT-based materials with novel properties. Another area of interest is the optimization of the synthesis method to increase yield and reduce cost. Additionally, further studies are needed to fully understand the mechanism of action of BFTT and its potential applications in cancer therapy and environmental remediation.
Conclusion:
In conclusion, BFTT is a promising compound with potential applications in various fields of science. Its unique structure and properties make it a valuable building block for the synthesis of novel materials and pharmaceuticals. Further research is needed to fully understand the mechanism of action of BFTT and its potential applications in cancer therapy and environmental remediation.

Synthesis Methods

The synthesis of BFTT can be achieved through a multistep process that involves the reaction of 2-furylacetonitrile with butylamine, followed by cyclization with thiourea. The resulting product is then purified through recrystallization to obtain pure BFTT. This synthesis method has been optimized to yield high purity and high yield of BFTT, making it suitable for large-scale production.

Scientific Research Applications

BFTT has been extensively studied for its potential applications in various fields of science. In pharmaceuticals, BFTT has been shown to exhibit antitumor activity against various cancer cell lines. In materials science, BFTT has been used as a building block for the synthesis of novel polymers and materials. In environmental chemistry, BFTT has been used as a chelating agent for heavy metal ions in water treatment.

properties

Molecular Formula

C12H19N3OS

Molecular Weight

253.37 g/mol

IUPAC Name

5-butyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C12H19N3OS/c1-2-3-6-14-9-13-12(17)15(10-14)8-11-5-4-7-16-11/h4-5,7H,2-3,6,8-10H2,1H3,(H,13,17)

InChI Key

ZZXIRMUHWSFAGT-UHFFFAOYSA-N

SMILES

CCCCN1CNC(=S)N(C1)CC2=CC=CO2

Canonical SMILES

CCCCN1CNC(=S)N(C1)CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.